AJ2-71

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

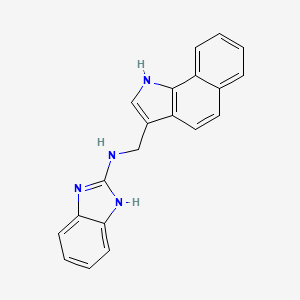

Structure

3D Structure

Properties

Molecular Formula |

C20H16N4 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine |

InChI |

InChI=1S/C20H16N4/c1-2-6-15-13(5-1)9-10-16-14(11-21-19(15)16)12-22-20-23-17-7-3-4-8-18(17)24-20/h1-11,21H,12H2,(H2,22,23,24) |

InChI Key |

VXDJUMYQUPVGOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2NC=C3CNC4=NC5=CC=CC=C5N4 |

Origin of Product |

United States |

Foundational & Exploratory

AJ2-71: A Novel Inhibitor of SLC15A4 and its Mechanism of Action in Innate Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AJ2-71 is a novel small molecule inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4), a lysosomal transporter highly expressed in immune cells. This technical guide delineates the mechanism of action of this compound and its analogue, AJ2-30, in the context of innate immunity. By directly engaging SLC15A4, this compound effectively suppresses the signaling pathways of endolysosomal Toll-like receptors (TLRs) and nucleotide-binding oligomerization domain (NOD)-like receptors, leading to a significant reduction in the production of pro-inflammatory cytokines. This document provides a comprehensive overview of the signaling pathways affected, quantitative data on its inhibitory effects, and detailed experimental protocols for researchers in the field.

Introduction to SLC15A4 and its Role in Innate Immunity

The innate immune system is the body's first line of defense against pathogens.[1][2][3] It relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs).[1] Among these, endolysosomal TLRs (TLR3, TLR7, TLR8, and TLR9) are crucial for recognizing nucleic acids from viruses and bacteria.[4] Dysregulation of these TLR signaling pathways can lead to autoimmune diseases.[4]

SLC15A4 is a proton-coupled transporter of amino acids and di/tri-peptides, including the NOD2 ligand muramyl dipeptide (MDP).[5] It is predominantly expressed in antigen-presenting cells (APCs) such as plasmacytoid dendritic cells (pDCs) and B cells.[4][5] Genetic studies have identified SLC15A4 as a key player in driving autoimmune pathologies and have linked it to several autoimmune conditions.[6] SLC15A4 is essential for the production of type I interferons (IFN-I) and other inflammatory cytokines downstream of endolysosomal TLR and NOD signaling.[4][5][6]

This compound: A Direct Inhibitor of SLC15A4

This compound and its closely related analogue, AJ2-30, have been identified as potent inhibitors of SLC15A4.[6][7][8] Chemical proteomic studies have confirmed that AJ2-30 directly engages SLC15A4 in various immune cell types.[6] This interaction leads to the functional inhibition of SLC15A4-mediated transport and signaling.

Target Engagement and Specificity

Cellular thermal shift assays (CETSA) have demonstrated that AJ2-30 treatment leads to a marked destabilization of SLC15A4, indicating a direct and stoichiometric interaction.[6] Importantly, the inhibitory effects of AJ2-30 are specific to endolysosomal TLR signaling, as it does not suppress the production of TNFα in response to non-endolysosomal TLR agonists like Pam3CSK4 (TLR2) and LPS (TLR4).[6]

Mechanism of Action: Inhibition of Innate Immune Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting multiple innate immune signaling pathways that are dependent on SLC15A4 function.

Inhibition of Endolysosomal TLR Signaling

AJ2-30 has been shown to effectively suppress IFN-α production in human pDCs following stimulation with agonists for TLR7 (R837), TLR7/8 (R848), and TLR9 (CpG-A, CpG-B, LL37:DNA complexes).[6] Furthermore, it significantly inhibits IFN-α production in response to influenza virus infection.[6] In human B cells, AJ2-30 reduces the production of total IgG, IL-6, TNFα, and IL-10 upon TLR7/8 or TLR9 stimulation.[6]

Blockade of NOD Signaling

As a transporter of MDP, SLC15A4 is involved in NOD2 signaling. AJ2-30 has been demonstrated to inhibit both NOD1 and NOD2 signaling in response to their respective ligands, TriDAP and MDP, in primary human macrophages.[6][9]

Modulation of mTOR Signaling

The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cellular metabolism and immune responses. AJ2-30 has been observed to impair the activation of the mTOR pathway in human B cells stimulated with TLR7/8 or TLR9 agonists in a dose-dependent manner.[6][9] This inhibition is specific to endolysosomal TLR-mediated mTOR activation, as it does not affect mTOR activation by the TLR2 agonist Pam3CSK4.[6]

Quantitative Data on the Inhibitory Effects of AJ2-30

The following tables summarize the quantitative data on the inhibitory effects of AJ2-30 on various innate immune responses.

| Cell Type | Stimulant | Cytokine/Marker | Concentration of AJ2-30 | Inhibition | Reference |

| Human pDCs | CpG-A (TLR9) | IFN-α | 5 µM | Significant suppression | [6] |

| Human pDCs | R848 (TLR7/8) | IFN-α | 5 µM | Significant suppression | [6] |

| Human Monocytes | R848 (TLR7/8) | TNF-α | 5 µM | Inhibition | [6][9] |

| Human Macrophages | MDP (NOD2) | IL-6 | 5 µM | Inhibition | [6] |

| Human Macrophages | TriDAP (NOD1) | IL-6 | 5 µM | Inhibition | [6] |

| Human B cells | CpG-B (TLR9) | IgG | 5 µM | Reduction | [6] |

| Human B cells | CpG-B (TLR9) | IL-6 | 5 µM | Reduction | [6] |

| Human B cells | CpG-B (TLR9) | TNFα | 5 µM | Reduction | [6] |

Experimental Protocols

Isolation of Human pDCs and Monocytes from PBMCs

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors by Ficoll-Paque density gradient centrifugation.

-

Isolate pDCs and monocytes from PBMCs using commercially available magnetic-activated cell sorting (MACS) kits according to the manufacturer's instructions.

In Vitro Cytokine Production Assay

-

Plate isolated immune cells (e.g., pDCs, monocytes, B cells) in appropriate culture medium.

-

Pre-treat cells with desired concentrations of AJ2-30 or a vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).

-

Stimulate the cells with TLR or NOD agonists at their optimal concentrations (e.g., CpG-A at 1 µM, R848 at 5 µg/mL).

-

Incubate the cells for a specified duration (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatants using enzyme-linked immunosorbent assay (ELISA) kits.

B Cell Activation Assay

-

Isolate B cells from human PBMCs.

-

Treat B cells with AJ2-30 or a vehicle control.

-

Stimulate the B cells with TLR agonists (e.g., CpG-B at 1 µM).

-

After 24 hours, stain the cells with fluorescently labeled antibodies against B cell activation markers (e.g., CD86).

-

Analyze the expression of activation markers by flow cytometry.

Visualizing the Mechanism of Action

Signaling Pathways

References

- 1. Innate immune system - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In brief: The innate and adaptive immune systems - InformedHealth.org - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The interaction of innate immune and adaptive immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2021174023A1 - Small molecule inhibitors of scl15a4 with anti-inflammatory activity - Google Patents [patents.google.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - MedChem Express [bioscience.co.uk]

- 9. medchemexpress.com [medchemexpress.com]

The Role of SLC15A4 Inhibition in Plasmacytoid Dendritic Cells: A Technical Guide to the Function of AJ2-71 and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmacytoid dendritic cells (pDCs) are a unique subset of immune cells that serve as sentinels of the innate immune system. They are characterized by their ability to produce vast quantities of type I interferons (IFN-I), particularly IFN-α, in response to viral and microbial nucleic acids. This response is primarily mediated by endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9. Dysregulation of pDC activity and excessive IFN-I production are implicated in the pathogenesis of numerous autoimmune diseases, including systemic lupus erythematosus (SLE).

Solute Carrier Family 15 Member 4 (SLC15A4) has emerged as a critical regulator of pDC function. This endolysosome-resident transporter is essential for the proper signaling of TLR7 and TLR9. Consequently, SLC15A4 has become a promising therapeutic target for autoimmune and inflammatory conditions. This technical guide focuses on the function of a novel class of SLC15A4 inhibitors, exemplified by the compound AJ2-30, and its impact on pDC biology. While AJ2-71 is a member of this compound series, the detailed functional characterization has been predominantly performed on the lead compound, AJ2-30.

Mechanism of Action: Inhibition of SLC15A4 Disrupts TLR7/9 and NOD Signaling

The primary function of AJ2-30 in pDCs is the inhibition of SLC15A4, which leads to the disruption of downstream signaling pathways initiated by endosomal TLRs and nucleotide-binding oligomerization domain-containing protein (NOD) sensors.[1]

Upon recognition of their respective ligands (e.g., single-stranded RNA for TLR7, CpG DNA for TLR9), these receptors trigger a signaling cascade that is critically dependent on SLC15A4. AJ2-30 directly engages SLC15A4, leading to the suppression of this signaling.[1] A key downstream consequence of this inhibition is the impairment of the mammalian target of rapamycin (mTOR) signaling pathway.[1] mTOR is crucial for the production of type I interferons and other proinflammatory cytokines in pDCs.[1] Pharmacological inhibition of SLC15A4 with AJ2-30 has been shown to phenocopy the effects observed in SLC15A4-deficient immune cells, confirming its on-target activity.[1]

The inhibitory effects of AJ2-30 are specific to the endolysosomal TLR signaling pathways, as it does not block mTOR activation stimulated by other TLRs, such as TLR2.[1]

Impact on Cytokine Production in pDCs

The most profound effect of AJ2-30 on pDC function is the significant suppression of type I interferon production. In human pDCs, AJ2-30 effectively inhibits IFN-α secretion induced by a variety of TLR7 and TLR9 agonists.[1][2]

Key Findings on Cytokine Inhibition:

-

Broad TLR7/9 Inhibition: AJ2-30 suppresses IFN-α production stimulated by TLR9 agonists (Class A and B CpGs like CpG2216 and CpG2006), TLR7/8 agonists (R848), and TLR7-specific agonists (R837).[1][2]

-

Viral Stimulation: The compound also inhibits IFN-α production in response to viral challenges, such as influenza virus.[1][2]

-

Other Pro-inflammatory Cytokines: Beyond IFN-α, AJ2-30 can also reduce the secretion of other important pDC-derived cytokines and chemokines, including IL-6, TNF-α, G-CSF, CCL3, and CCL4, particularly upon TLR9 stimulation.[1]

Quantitative Data on AJ2-30 Activity

The inhibitory potency of AJ2-30 has been quantified in various assays. A summary of the key quantitative data is presented below.

| Compound | Assay | Cell Type | Stimulant | IC50 Value | Reference |

| AJ2-30 | IFN-α Suppression | Human pDCs | CpG-A (TLR9 agonist) | 1.8 µM | [1] |

| AJ2-30 | MDP Transport Inhibition (NOD2 signaling) | A549 NF-κB reporter cells | MDP | 2.6 µM | [1] |

Table 1: Summary of quantitative data for the SLC15A4 inhibitor AJ2-30.

Signaling Pathways and Experimental Workflows

SLC15A4-Mediated Signaling Pathway in pDCs

The following diagram illustrates the central role of SLC15A4 in the TLR7/9 signaling cascade within a plasmacytoid dendritic cell and the point of intervention by AJ2-30.

Caption: AJ2-30 inhibits SLC15A4, disrupting TLR9 signaling and subsequent IFN-α production.

Experimental Workflow for Assessing AJ2-30 Activity in pDCs

The diagram below outlines a typical experimental workflow to evaluate the efficacy of SLC15A4 inhibitors like AJ2-30 on pDC function.

Caption: Workflow for evaluating AJ2-30's inhibition of pDC IFN-α production and mTOR signaling.

Experimental Protocols

Isolation of Human Plasmacytoid Dendritic Cells from PBMCs

Objective: To obtain a highly pure population of pDCs from peripheral blood mononuclear cells (PBMCs) for downstream functional assays.

Methodology: Immunomagnetic negative selection is a common and efficient method for isolating untouched pDCs.

Materials:

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

EasySep™ Human Plasmacytoid DC Isolation Kit (or equivalent)

-

EasySep™ Magnet (or equivalent)

-

15 mL and 50 mL conical tubes

-

Centrifuge

Protocol:

-

PBMC Isolation: Isolate PBMCs from fresh human blood or buffy coats using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

Cell Counting and Resuspension: Wash the isolated PBMCs with PBS and perform a cell count. Resuspend the cells at the recommended concentration in the appropriate buffer as per the isolation kit protocol.

-

Addition of Enrichment Cocktail: Add the pDC isolation cocktail to the PBMC suspension. This cocktail contains antibodies that will bind to non-pDC cell types.

-

Incubation: Incubate the cell suspension as per the kit's instructions to allow for antibody binding.

-

Addition of Magnetic Particles: Add the magnetic particles to the cell suspension. These particles will bind to the antibody-labeled, unwanted cells.

-

Magnetic Separation: Place the tube in the magnet and allow the magnetically labeled cells to adhere to the side of the tube.

-

Collection of pDCs: Carefully pour off the supernatant containing the enriched, untouched pDCs into a new tube.

-

Purity Assessment: The purity of the isolated pDCs (typically identified as Lin-, HLA-DR+, CD123+) can be assessed by flow cytometry.

TLR Agonist Stimulation and Cytokine Measurement

Objective: To quantify the effect of AJ2-30 on IFN-α production by pDCs following TLR stimulation.

Materials:

-

Isolated human pDCs

-

Complete RPMI-1640 medium

-

AJ2-30 (and vehicle control, e.g., DMSO)

-

TLR9 agonist: CpG-A (ODN 2216) at a working concentration of 1 µM

-

96-well cell culture plates

-

Human IFN-α ELISA kit

-

Plate reader

Protocol:

-

Cell Seeding: Seed the isolated pDCs in a 96-well plate at a density of approximately 2 x 10^4 cells per well in complete RPMI-1640 medium.

-

Compound Treatment: Treat the cells with varying concentrations of AJ2-30 or the vehicle control. A typical final concentration for significant inhibition is 5 µM.

-

Pre-incubation: Pre-incubate the cells with the compound for 1-2 hours at 37°C in a CO2 incubator.

-

TLR Stimulation: Add the TLR9 agonist CpG-A to the wells to a final concentration of 1 µM.

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

-

IFN-α ELISA: Measure the concentration of IFN-α in the collected supernatants using a human IFN-α ELISA kit, following the manufacturer's protocol.

Intracellular Staining for Phosphorylated mTOR Pathway Proteins by Flow Cytometry

Objective: To assess the effect of AJ2-30 on the phosphorylation of mTOR and its downstream target 4E-BP1 in pDCs.

Materials:

-

Isolated human pDCs

-

AJ2-30 and vehicle control

-

TLR9 agonist: CpG-A (1 µM)

-

FACS tubes (5 mL round-bottom polystyrene tubes)

-

Fixation Buffer (e.g., 4% paraformaldehyde)

-

Permeabilization Buffer (e.g., saponin-based buffer)

-

Fluorochrome-conjugated antibodies against p-mTOR (S2448), p-4E-BP1 (T37/46), and appropriate isotype controls.

-

Flow Cytometer

Protocol:

-

Cell Treatment and Stimulation: In FACS tubes, treat isolated pDCs with 5 µM AJ2-30 or vehicle control, followed by stimulation with 1 µM CpG-A for approximately 4 hours.

-

Fixation: Add Fixation Buffer to the cell suspension and incubate for 10-15 minutes at room temperature. This step cross-links proteins and preserves the phosphorylation state.

-

Permeabilization: Wash the fixed cells and then resuspend them in Permeabilization Buffer. This allows the antibodies to access intracellular targets.

-

Intracellular Staining: Add the fluorochrome-conjugated antibodies against p-mTOR and p-4E-BP1 to the permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells with Permeabilization Buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Data Analysis: Analyze the median fluorescence intensity (MFI) of the phosphorylated proteins in the AJ2-30-treated versus control-treated pDC populations.

Conclusion

The SLC15A4 inhibitor AJ2-30, a close analog of this compound, demonstrates potent and specific inhibition of pDC function. By targeting SLC15A4, it effectively disrupts the TLR7/9-mTOR signaling axis, leading to a significant reduction in the production of IFN-α and other key inflammatory mediators. These findings highlight the therapeutic potential of SLC15A4 inhibition for the treatment of pDC-driven autoimmune diseases. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the role of this important pathway and to evaluate the efficacy of novel SLC15A4 inhibitors.

References

An In-Depth Technical Guide to the Discovery and Synthesis of AJ2-71: A Novel SLC15A4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the compound AJ2-71, a novel inhibitor of the solute carrier family 15 member 4 (SLC15A4). SLC15A4 is a lysosomal membrane protein that plays a critical role in the innate immune response, particularly in the production of type I interferons (IFN-I) by plasmacytoid dendritic cells (pDCs). Dysregulation of the SLC15A4 pathway is implicated in autoimmune diseases, making it a compelling target for therapeutic intervention. This document details the synthetic protocol for this compound, its mechanism of action through the inhibition of SLC15A4, and its impact on key inflammatory signaling pathways. While much of the detailed functional characterization has been performed on a more potent analog, AJ2-30, the foundational work on this compound has been instrumental in the development of this class of inhibitors.

Introduction: The Role of SLC15A4 in Inflammatory Signaling

Solute carrier family 15 member 4 (SLC15A4) is a lysosomal transporter predominantly expressed in immune cells. It is integral to the signaling cascades initiated by the activation of endosomal Toll-like receptors (TLRs), specifically TLR7, TLR8, and TLR9, which are responsible for detecting viral and bacterial nucleic acids. Upon activation, these TLRs trigger a signaling cascade that leads to the production of pro-inflammatory cytokines, most notably type I interferons such as IFN-α.

The signaling pathway downstream of TLR7/8/9 activation involves the recruitment of myeloid differentiation primary response 88 (MyD88) and subsequent activation of interferon regulatory factors (IRFs), ultimately leading to the transcription of IFN-I genes. SLC15A4 has been shown to be a critical component in this pathway. Its inhibition has been demonstrated to significantly reduce the production of IFN-α, a key mediator in the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE).

Furthermore, SLC15A4 is involved in the transport of bacterial muramyl dipeptide (MDP) across the lysosomal membrane, which is essential for the activation of the nucleotide-binding oligomerization domain-containing protein 1 and 2 (NOD1 and NOD2) signaling pathways. These pathways are also crucial in the innate immune response to bacterial infections. The mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and metabolism, is also modulated by SLC15A4 activity downstream of TLR activation.

The discovery of small molecule inhibitors of SLC15A4, such as this compound and its analogs, represents a promising therapeutic strategy for a range of inflammatory and autoimmune disorders.

Discovery of this compound

This compound was identified through a screening campaign aimed at discovering small molecule inhibitors of SLC15A4. The compound belongs to a series of 2-aminobenzimidazole derivatives that were investigated for their ability to suppress IFN-α production in cellular assays. While the more potent analog, AJ2-30, emerged as the lead candidate from this series for in-depth biological characterization, this compound represents a foundational molecule in this class of inhibitors.

Table 1: Compound Identification

| Compound ID | Chemical Name |

| This compound | N-(1H-benzo[d]imidazol-2-yl)-1H-indol-5-amine |

Synthesis of this compound

The synthesis of this compound is based on a coupling reaction between a 2-aminobenzimidazole derivative and a corresponding aldehyde. The general procedure is described in patent WO2021174023A1.[1]

Experimental Protocol: General Procedure 1

To a solution of a commercially available 2-aminobenzimidazole derivative (1.0 equivalent) and the corresponding aldehyde (1.0 equivalent) in dry methanol, potassium carbonate (K2CO3) is added. The reaction mixture is stirred, and upon completion, the product is purified.

For the synthesis of this compound, 2-aminobenzimidazole is coupled with indole-5-carbaldehyde.

Scheme 1: Synthesis of this compound

Caption: Synthetic scheme for this compound.

Characterization Data

The synthesis of this compound, as described in patent WO2021174023A1, afforded the product as an off-white solid with a yield of 63%.[1] The compound was purified using column chromatography (Biotage) with a hexane/ethyl acetate (2:8) solvent system.[1]

Table 2: Characterization of this compound

| Property | Value | Reference |

| Appearance | Off-white solid | [1] |

| Yield | 63% | [1] |

| 1H NMR (400 MHz, DMSO-d6) | δ 11.88 (s, 1H), 10.63 (s, 1H), 8.34 (d, J = 8.2 Hz, 1H), 7.91 (d, J = 8.1 Hz, 1H), 7.45 (d, J = 8.5 Hz, 1H), 7.37 (s, 1H), 7.20 (dd, J = 8.5, 1.9 Hz, 1H), 7.12 (t, J = 7.6 Hz, 1H), 7.04 (t, J = 7.6 Hz, 1H), 6.45 (s, 1H) | [1] |

Mechanism of Action and Biological Activity

This compound and its analogs function as inhibitors of SLC15A4. While detailed quantitative data for this compound is not extensively published, the mechanism of action can be inferred from studies on the more potent analog, AJ2-30.

Inhibition of Inflammatory Signaling Pathways

The inhibition of SLC15A4 by the AJ2 series of compounds disrupts downstream signaling from endosomal TLRs, NOD1/2, and the mTOR pathway. This leads to a reduction in the production of key inflammatory mediators.

Caption: this compound inhibits SLC15A4, blocking downstream signaling.

Biological Activity of the AJ2 Series

Extensive biological testing has been conducted on AJ2-30, a structurally related and more potent analog of this compound. These studies provide valuable insights into the potential therapeutic effects of inhibiting SLC15A4 with this class of compounds.

Table 3: Biological Activity of AJ2-30

| Assay | IC50 (µM) | Cell Type/System | Reference |

| IFN-α Suppression | 1.8 | TLR9-stimulated human pDCs | [2] |

| MDP Transport Inhibition | 2.6 | SLC15A4-mediated NOD2 signaling | [2] |

| Inhibition of TNF-α Production | - | Inhibited by 5 µM in TLR7/8-stimulated human monocytes | [2] |

| Inhibition of NOD1/2 Signaling | - | Inhibited by 5 µM in human macrophages | [2] |

| mTOR Pathway Activation | - | Dose-dependent impairment in human B cells |

Experimental Protocols for Biological Assays

The following are representative protocols for the key biological assays used to characterize the activity of the AJ2 series of SLC15A4 inhibitors.

IFN-α Suppression Assay in Human pDCs

-

Isolate plasmacytoid dendritic cells (pDCs) from human peripheral blood mononuclear cells (PBMCs).

-

Pre-treat the isolated pDCs with varying concentrations of the test compound (e.g., this compound) for a specified period.

-

Stimulate the cells with a TLR9 agonist, such as CpG-A.

-

After an incubation period (e.g., 24 hours), collect the cell supernatant.

-

Quantify the concentration of IFN-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the IC50 value by plotting the IFN-α concentration against the compound concentration.

Caption: Workflow for the IFN-α suppression assay.

SLC15A4-Mediated MDP Transport Assay

-

Utilize a reporter cell line engineered to express SLC15A4, NOD2, and an NF-κB-luciferase reporter construct.

-

Treat the cells with varying concentrations of the test compound.

-

Challenge the cells with muramyl dipeptide (MDP), a NOD2 ligand.

-

After an incubation period, measure the luciferase activity, which corresponds to NF-κB activation.

-

A decrease in luciferase activity indicates inhibition of SLC15A4-mediated MDP transport.

-

Calculate the IC50 value based on the dose-response curve.

Conclusion and Future Directions

This compound is a novel small molecule inhibitor of SLC15A4, a key regulator of innate immune signaling. The synthesis and initial characterization of this compound have paved the way for the development of more potent analogs, such as AJ2-30, which have demonstrated significant anti-inflammatory effects in preclinical models. The inhibition of SLC15A4 by this class of compounds effectively suppresses the production of IFN-α and other pro-inflammatory cytokines by blocking TLR7/8/9 and NOD1/2 signaling pathways.

Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. This includes more detailed structure-activity relationship (SAR) studies, in vivo efficacy and safety profiling in relevant animal models of autoimmune disease, and investigation into the precise molecular interactions between these inhibitors and the SLC15A4 transporter. The continued development of SLC15A4 inhibitors holds great promise for the treatment of a range of debilitating inflammatory and autoimmune conditions.

References

The Role of AJ2-71 in the Inhibition of Muramyl Dipeptide Transport: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and experimental validation of AJ2-71, a small molecule inhibitor of the solute carrier family 15 member 4 (SLC15A4). This compound effectively blocks the transport of muramyl dipeptide (MDP), a critical component of bacterial peptidoglycan, thereby modulating downstream innate immune signaling pathways. This document outlines the core mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological and experimental frameworks.

Introduction: Targeting the MDP-NOD2 Signaling Axis

Muramyl dipeptide (MDP) is a conserved motif within the peptidoglycan of both Gram-positive and Gram-negative bacteria.[1] As a pathogen-associated molecular pattern (PAMP), MDP is recognized by the intracellular sensor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] This recognition event is a critical checkpoint in the initiation of an innate immune response. The transport of MDP from the extracellular space or endolysosomal compartments into the cytosol, where NOD2 resides, is a crucial and regulated step.

The endolysosome-resident transporter SLC15A4 has been identified as a key facilitator of MDP transport.[3] By mediating the egress of MDP from the endosome into the cytoplasm, SLC15A4 enables the engagement of NOD2 and the subsequent activation of the NF-κB signaling cascade, leading to the production of pro-inflammatory cytokines.[1][3]

This compound is a novel small molecule inhibitor designed to target SLC15A4.[4][5][6] By blocking the transporter function of SLC15A4, this compound prevents the cytosolic delivery of MDP, thus inhibiting NOD2 activation and downstream inflammatory responses.[4] This targeted approach presents a promising strategy for the development of therapeutics for autoimmune and autoinflammatory conditions.

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the SLC15A4 transporter. The proposed mechanism of action follows a clear logical progression:

-

Internalization of Bacteria/MDP : Bacterial components, including MDP, are internalized by immune cells such as macrophages and dendritic cells into endosomes.

-

SLC15A4-Mediated Transport : Within the acidic environment of the endosome, SLC15A4 facilitates the transport of MDP across the endosomal membrane into the cytosol.

-

Inhibition by this compound : this compound binds to SLC15A4, inhibiting its transport function.

-

Blockade of NOD2 Sensing : Consequently, MDP is unable to reach its cytosolic sensor, NOD2.

-

Downregulation of Inflammatory Signaling : The lack of NOD2 activation prevents the recruitment of RIPK2 and the subsequent activation of the NF-κB pathway, leading to a reduction in the transcription and secretion of pro-inflammatory cytokines like TNF-α and IL-6.

The following diagram illustrates this inhibitory pathway:

References

- 1. WO2021174023A1 - Inhibiteurs à petites molécules de scl15a4 présentant une activité anti-inflammatoire - Google Patents [patents.google.com]

- 2. Patent Public Search Basic | USPTO [ppubs.uspto.gov]

- 3. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Search for patents | USPTO [uspto.gov]

The Impact of AJ2-71 on IFN-α Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound AJ2-71 and its impact on the signaling pathways leading to the production of Interferon-alpha (IFN-α). This compound is a potent small molecule inhibitor of the Solute Carrier Family 15 Member 4 (SLC15A4), a transporter protein crucial for the activation of innate immune responses. By targeting SLC15A4, this compound effectively curtails the production of IFN-α by plasmacytoid dendritic cells (pDCs), offering a promising therapeutic avenue for autoimmune and autoinammatory diseases characterized by IFN-α overproduction. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, outlines key experimental protocols, and provides visual representations of the involved signaling pathways. Much of the detailed experimental data available is for the closely related analog, AJ2-30, which will be used here to illustrate the biological activity of this class of SLC15A4 inhibitors.

The Role of SLC15A4 in IFN-α Production

Interferon-alpha is a critical cytokine in the innate immune response, particularly in antiviral defense. However, its dysregulation is a key driver in autoimmune diseases such as systemic lupus erythematosus (SLE). The production of IFN-α is predominantly carried out by pDCs upon recognition of viral or self-nucleic acids by endosomal Toll-like receptors (TLRs), namely TLR7, TLR8, and TLR9.

SLC15A4 is an endolysosome-resident transporter that is essential for the proper signaling cascade downstream of these TLRs.[1] It is a critical component of a signaling complex that facilitates the activation of Interferon Regulatory Factor 5 (IRF5) and IRF7, master transcription factors for the IFN-α gene. The mechanism involves the recruitment of the adaptor protein TASL to SLC15A4.[2] This complex is also linked to the activation of the mTOR signaling pathway, which is vital for the translation and nuclear translocation of IRF7.[3]

Mechanism of Action of this compound

This compound and its analogs, such as AJ2-30, are inhibitors of SLC15A4.[4][5] They do not directly interfere with the IFN-α signaling pathway (i.e., the downstream JAK-STAT pathway that is activated by IFN-α binding to its receptor). Instead, they act upstream, preventing the production of IFN-α.

The primary mechanism of action of this class of inhibitors is the suppression of TLR7, TLR8, and TLR9-mediated signaling in pDCs and other immune cells.[3] By inhibiting SLC15A4, this compound disrupts the signaling cascade that leads to the activation of IRF5 and IRF7, thereby halting the transcription of the IFN-α gene.[3] Some evidence suggests that these inhibitors may also function by destabilizing the SLC15A4 protein, leading to its degradation via the lysosomal pathway.[6]

Quantitative Data on Inhibitory Activity

The inhibitory potential of the SLC15A4 inhibitor AJ2-30, a close analog of this compound, has been quantified in various assays. This data provides a benchmark for the activity of this class of compounds.

| Assay | Description | Inhibitor | IC50 Value | Reference |

| IFN-α Production in human pDCs | Inhibition of IFN-α secretion from human pDCs stimulated with the TLR9 agonist CpG-A. | AJ2-30 | 1.8 µM | [3][7] |

| MDP Transport Inhibition | Inhibition of muramyl dipeptide (MDP) transport mediated by SLC15A4 in an A549 NF-κB reporter cell line. | AJ2-30 | 2.6 µM | [3][7] |

Table 1: In vitro inhibitory activity of AJ2-30.

| Experimental Model | Treatment | Effect | Reference |

| In vitro human pDC stimulation | 5 µM AJ2-30 with TLR7, TLR7/8, or TLR9 agonists (R837, R848, CpG-A) | Significant inhibition of IFN-α production. | [3] |

| In vivo mouse model of inflammation | 50 mpk AJ2-30 administered intraperitoneally, followed by CpG-A challenge. | Significant reduction in serum levels of IFN-α, IFN-γ, IL-6, and IL-10. | [7] |

| PBMCs from lupus patients | 5 µM AJ2-30 with CpG-A or R837 stimulation. | Significant reduction in IFN-α secretion. | [3] |

Table 2: Summary of in vitro and in vivo effects of AJ2-30.

Signaling Pathways and Experimental Workflows

To better understand the context of this compound's function, the following diagrams illustrate the relevant signaling pathway, the mechanism of inhibition, and a typical experimental workflow.

References

- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WO2021174023A1 - Small molecule inhibitors of scl15a4 with anti-inflammatory activity - Google Patents [patents.google.com]

- 6. Chemical Proteomics - SLC15A4 [chomixbio.com]

- 7. biorxiv.org [biorxiv.org]

Investigating the Therapeutic Potential of AJ2-71: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the SLC15A4 Inhibitor AJ2-71 and its Analogs for Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the therapeutic potential of this compound, a novel small molecule inhibitor of the solute carrier family 15 member 4 (SLC15A4). Drawing on preclinical data from closely related analogs, this document elucidates the mechanism of action, outlines key experimental protocols for its evaluation, and presents available data to support its development as a potential first-in-class anti-inflammatory agent. The information herein is intended to equip researchers and drug development professionals with the necessary details to advance the investigation of this compound and its derivatives for the treatment of autoimmune and autoinflammatory diseases.

Introduction

SLC15A4, an endolysosome-resident transporter, has emerged as a critical regulator of innate immune signaling pathways. It is essential for the function of endosomal Toll-like receptors (TLRs) 7, 8, and 9, as well as the nucleotide-binding oligomerization domain-containing protein (NOD) signaling pathways.[1] Genetic and pharmacological studies have demonstrated that the inhibition of SLC15A4 can effectively suppress the production of pro-inflammatory cytokines, including type I interferons (IFN-I), which are key drivers in the pathophysiology of numerous autoimmune diseases such as systemic lupus erythematosus (SLE).[1][2]

This compound belongs to a novel class of 2-aminobenzimidazole-based SLC15A4 inhibitors. While specific preclinical data for this compound is limited in publicly available literature, extensive research on its close analog, AJ2-30, provides a strong rationale for its therapeutic potential. This guide will leverage the data available for AJ2-30 to illustrate the anticipated pharmacological profile of this compound.

Mechanism of Action

This compound and its analogs target SLC15A4, leading to the suppression of downstream inflammatory signaling. The proposed mechanism of action involves a multi-faceted approach:

-

Inhibition of TLR7/8/9 Signaling: By inhibiting SLC15A4, these compounds block the signaling cascade initiated by the activation of endosomal TLRs upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This leads to a significant reduction in the production of key inflammatory cytokines such as IFN-α, TNF-α, and various interleukins.[2]

-

Modulation of mTOR Signaling: Pharmacological inhibition of SLC15A4 has been shown to disrupt the activation of the mechanistic target of rapamycin (mTOR) pathway, which is crucial for the production of type I IFNs and other inflammatory cytokines.[2]

-

Induction of Lysosomal Degradation of SLC15A4: Prolonged exposure to SLC15A4 inhibitors like AJ2-30 has been observed to induce the lysosomal-mediated degradation of the SLC15A4 protein itself, thereby providing a sustained inhibitory effect.[3]

The following diagram illustrates the proposed signaling pathway affected by this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data for the SLC15A4 inhibitor AJ2-30, a close analog of this compound. This data provides a strong indication of the potential potency and efficacy of this compound.

Table 1: In Vitro Activity of AJ2-30

| Assay Type | Cell Type | Stimulus | Readout | IC50 (µM) | Reference |

| IFN-α Suppression | Human pDCs | CpG-A (TLR9 agonist) | IFN-α production | 1.8 | [2] |

| MDP Transport Inhibition | HEK293T cells | MDP (NOD2 ligand) | NF-κB activation | 2.6 | [2] |

| TNF-α Suppression | Human Monocytes | R848 (TLR7/8 agonist) | TNF-α production | Potent Inhibition at 5µM | [2] |

| IL-6 Suppression | Mouse B cells | R837 (TLR7 agonist) | IL-6 production | Potent Inhibition at 5µM | [2] |

Table 2: In Vivo Activity of AJ2-30

| Animal Model | Treatment | Readout | Outcome | Reference |

| Mouse model of inflammation | AJ2-30 co-injected with CpG (TLR9 agonist) | Serum IFN-α, IFN-β, IFN-γ | Significant reduction in cytokine levels | [3] |

| Lupus patient-derived PBMCs | AJ2-30 treatment with TLR7/8 or TLR9 agonists | IFN-α, IFN-γ, IL-6, IL-10, IgG | Substantial blunting of inflammatory cytokine and IgG production | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's therapeutic potential. The following sections provide an overview of key experimental protocols.

Synthesis of this compound

This compound, or N-((3-(1H-benzo[d]imidazol-2-ylamino)-1H-indol-7-yl)methyl)propane-2-carboxamide, can be synthesized according to procedures outlined in patent literature.[3] A general synthetic route is described as follows:

-

Starting Materials: Commercially available 2-aminobenzimidazole and substituted indole precursors.

-

Coupling Reaction: The core structure is formed through a coupling reaction between the 2-aminobenzimidazole and the indole moiety.

-

Purification: The final product is purified using column chromatography (e.g., Biotage with a Hexane/Ethyl acetate gradient) to yield this compound as an off-white solid.[3]

-

Characterization: The structure and purity are confirmed by 1H NMR and mass spectrometry.

In Vitro TLR-Induced Cytokine Production Assay

This assay is fundamental to assessing the inhibitory activity of this compound on TLR signaling.

-

Cell Culture: Primary human plasmacytoid dendritic cells (pDCs) or other relevant immune cells are isolated and cultured.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).

-

TLR Agonist Stimulation: Cells are then stimulated with a specific TLR agonist (e.g., CpG-A for TLR9, R848 for TLR7/8) for 24 hours.

-

Cytokine Measurement: The supernatant is collected, and the concentration of secreted cytokines (e.g., IFN-α, TNF-α) is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).[4]

-

Data Analysis: IC50 values are calculated by plotting the percentage of cytokine inhibition against the log concentration of this compound.

mTOR Activation Assay

This assay determines the effect of this compound on the mTOR signaling pathway.

-

Cell Culture and Treatment: Immune cells (e.g., B cells) are treated with this compound and stimulated with a TLR agonist as described above.

-

Cell Lysis: After a short stimulation period (e.g., 30-60 minutes), cells are lysed to extract proteins.

-

Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated forms of mTOR substrates, such as p-S6K1 and p-4E-BP1, which are indicative of mTORC1 activity.[5] Total protein levels are also measured as a loading control.

-

Detection: The bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels.

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.

Therapeutic Potential and Future Directions

The inhibition of SLC15A4 by small molecules like this compound represents a promising therapeutic strategy for a range of autoimmune and autoinflammatory disorders. The preclinical data for the closely related analog, AJ2-30, demonstrates potent anti-inflammatory effects in both in vitro and in vivo models, including in cells derived from lupus patients.[2] The mechanism of action, involving the suppression of key inflammatory pathways such as TLR and mTOR signaling, provides a strong rationale for its potential efficacy.

Future research on this compound should focus on:

-

Comprehensive Preclinical Profiling: Generating specific in vitro and in vivo data for this compound, including IC50 values for the inhibition of various TLR-mediated responses, pharmacokinetic and pharmacodynamic studies, and efficacy in relevant animal models of autoimmune diseases.

-

Target Engagement and Selectivity: Confirming direct binding to SLC15A4 in cellular contexts and assessing the selectivity profile against other transporters and off-target kinases.

-

IND-Enabling Studies: Conducting comprehensive safety and toxicology studies to support an Investigational New Drug (IND) application for clinical trials.

Conclusion

This compound is a promising SLC15A4 inhibitor with significant therapeutic potential for the treatment of autoimmune and autoinflammatory diseases. Based on the robust preclinical data of its close analog, AJ2-30, this compound is anticipated to effectively suppress pro-inflammatory cytokine production through the inhibition of TLR and mTOR signaling pathways. This technical guide provides a foundational understanding of this compound's mechanism of action, key experimental protocols for its evaluation, and a summary of the compelling data that supports its continued development. Further investigation is warranted to fully characterize the pharmacological profile of this compound and advance it towards clinical application.

References

- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2021174023A1 - Small molecule inhibitors of scl15a4 with anti-inflammatory activity - Google Patents [patents.google.com]

- 4. Toll-Like (TLR) Signaling Pathway Luminex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 5. Regulation of Immune Responses by mTOR - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on AJ2-71 in Inflammation Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary studies on AJ2-71, a novel small molecule inhibitor of the solute carrier family 15 member 4 (SLC15A4). The data presented herein is primarily derived from studies on the closely related analog, AJ2-30, which is part of the same series of SLC15A4 inhibitors and shares a common mechanism of action.[1] This document summarizes the current understanding of this compound's anti-inflammatory properties, its mechanism of action, and the experimental methodologies used in its initial characterization.

Core Findings and Data Presentation

This compound and its analogs have demonstrated significant potential in modulating inflammatory responses by targeting SLC15A4, a protein crucial for the function of major innate immune signaling pathways.[2] These compounds have been shown to suppress inflammatory cytokine production in various in vitro and in vivo models, highlighting their therapeutic potential for autoimmune and inflammatory diseases.[2][3]

Quantitative Analysis of In Vitro Efficacy

The inhibitory activity of the AJ2 series of compounds, particularly AJ2-30, has been quantified across multiple assays, demonstrating potent and specific effects on inflammatory signaling pathways.

| Assay | Compound | Metric | Value | Cell Type | Stimulus |

| IFN-α Suppression | AJ2-30 | IC50 | 1.8 µM | Human pDCs | TLR9 agonist |

| MDP Transport Inhibition | AJ2-30 | IC50 | 2.6 µM | N/A | MDP |

| TLR7/8-induced TNF-α Production | AJ2-30 | Inhibition | Significant | Human Monocytes | R848 |

| TLR9-induced IFN-α Production | AJ2-30 | Inhibition | Significant | Human pDCs | CpG-A |

| NOD1/2 Signaling | AJ2-30 | Inhibition | Significant | Human Macrophages | MDP/TriDAP |

Table 1: Summary of in vitro potency and efficacy of AJ2-30 in various inflammation models.[2][4]

In Vivo Anti-Inflammatory Activity

Preclinical evaluation in mouse models of inflammation has shown that AJ2-30 can effectively reduce systemic inflammatory cytokine production.

| Model | Compound | Dose | Effect | Cytokine Measured |

| In vivo inflammation model | AJ2-30 | 50 mpk (i.p.) | Significant reduction | p-mTOR, p-4EBP1 |

| TLR9-induced inflammation | AJ2-30 | N/A | Substantial blunting | Inflammatory cytokines |

Table 2: In vivo anti-inflammatory effects of AJ2-30.[2]

Mechanism of Action: Targeting the SLC15A4-Mediated Inflammatory Cascade

This compound and its analogs function by directly engaging and inhibiting SLC15A4, an endolysosome-resident transporter.[2] This inhibition disrupts downstream signaling cascades crucial for the production of inflammatory cytokines. The proposed mechanism involves the destabilization of SLC15A4, leading to its lysosome-mediated degradation.[2] This, in turn, impairs the activation of Toll-like receptors (TLRs) 7, 8, and 9, as well as NOD1/2 signaling pathways.[2][3] A key consequence of SLC15A4 inhibition is the suppression of the mTOR signaling pathway, which is essential for the activation of interferon regulatory factors (IRFs) like IRF5 and IRF7, and subsequent cytokine production.[3]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway affected by this compound and its analogs.

Caption: Proposed mechanism of action of this compound via SLC15A4 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these preliminary findings. The following sections outline the key experimental protocols employed in the characterization of the AJ2 series of compounds.

Isolation of Primary Human Immune Cells

Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors or lupus patients.[2] Specific immune cell populations such as plasmacytoid dendritic cells (pDCs) and monocytes were further purified from PBMCs for downstream functional assays.

In Vitro Cell-Based Assays

-

Cytokine Production Measurement: Purified pDCs or monocytes were treated with the test compounds (e.g., AJ2-30) and subsequently stimulated with TLR agonists (R848 for TLR7/8 or CpG-A for TLR9).[2] After a 24-hour incubation period, the levels of secreted cytokines such as IFN-α and TNF-α in the cell culture supernatants were quantified using ELISA or other immunoassays.[2]

-

NOD1/2 Signaling Assay: Human macrophages were treated with the compounds, polarized with IFN-γ, and then stimulated with the bacterial dipeptides MDP (for NOD2) or TriDAP (for NOD1).[3] The activation of the signaling pathway was assessed by measuring downstream markers.

-

B Cell Activation Assay: Primary human B cells were treated with the compounds and stimulated with TLR agonists.[3] B cell activation was evaluated by measuring the surface expression of co-stimulatory molecules like CD69, CD80, CD86, and MHC-II using flow cytometry.[3]

In Vivo Inflammation Model

-

Animal Model: C57BL/6 mice were used for in vivo studies.[2]

-

Treatment and Challenge: Mice were administered the test compound (e.g., AJ2-30 at 50 mpk) via intraperitoneal injection.[2] Subsequently, an inflammatory response was induced by challenging the mice with a TLR9 ligand (CpG-A).[2]

-

Analysis: After a defined period (e.g., 2 hours), spleens were harvested, and splenocytes were analyzed by flow cytometry to assess the phosphorylation status of key signaling molecules like mTOR and 4EBP1 in specific immune cell populations (e.g., pDCs).[2]

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating the in vitro anti-inflammatory activity of this compound and its analogs.

Caption: General workflow for in vitro anti-inflammatory assays.

Concluding Remarks

The preliminary studies on this compound and its analogs, particularly AJ2-30, provide a strong rationale for their further development as anti-inflammatory therapeutics. The data indicates a potent and specific mechanism of action centered on the inhibition of SLC15A4, a key regulator of innate immune signaling. Future investigations should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds and evaluating their efficacy in more advanced preclinical models of autoimmune and inflammatory diseases. The detailed experimental protocols and mechanistic insights presented in this guide offer a solid foundation for these future research endeavors.

References

- 1. WO2021174023A1 - Small molecule inhibitors of scl15a4 with anti-inflammatory activity - Google Patents [patents.google.com]

- 2. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for AJ2-Series SLC15A4 Inhibitors

Note: Extensive searches for "AJ2-71" did not yield specific public data. The following protocols are based on published research for the closely related and well-characterized SLC15A4 inhibitor, AJ2-30 , and other compounds in the AJ2 series. These compounds are investigated for their anti-inflammatory properties through the inhibition of Solute Carrier Family 15 Member 4 (SLC15A4).

Introduction

The AJ2-series of small molecules, including compounds like AJ2-30, are potent and selective inhibitors of SLC15A4. SLC15A4 is a lysosomal membrane protein crucial for the signaling of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR9, which are involved in the recognition of nucleic acids and play a central role in innate immunity.[1][2] Dysregulation of these pathways is implicated in various autoimmune and inflammatory diseases. These application notes provide detailed protocols for the in vitro characterization of AJ2-series compounds' effects on immune cells.

Mechanism of Action

AJ2-series compounds inhibit SLC15A4, which disrupts the signaling cascade downstream of endosomal TLRs. This leads to the suppression of pro-inflammatory cytokine production, such as type I interferons (IFN-I), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in various immune cell types, including plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of action of AJ2-30 in inhibiting SLC15A4.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of AJ2-30 and a related inactive control, AJ2-18.

| Cell Type | Assay | Stimulant | Measured Cytokine/Marker | AJ2-30 (5 µM) Effect | AJ2-18 (5 µM) Effect | Reference |

| Human pDCs | Cytokine Production | CpG-A (TLR9) | IFN-α | Inhibition | Inactive | [2][3] |

| Human pDCs | Cytokine Production | R848 (TLR7/8) | IFN-α | Inhibition | Inactive | [2][3] |

| Human Monocytes | Cytokine Production | R848 (TLR7/8) | TNF-α | Inhibition | Inactive | [2] |

| Human Macrophages | NOD1/2 Signaling | MDP / TriDAP | IL-6 | Inhibition | Inactive | [2][3] |

| Human B cells | B cell Activation | R837 (TLR7) | CD86 Expression | Suppression | Inactive | [2] |

| Mouse B cells | Cytokine Production | R837 (TLR7) | IL-6 | Inhibition | Inactive | [2] |

Experimental Protocols

Isolation of Human Plasmacytoid Dendritic Cells (pDCs)

A detailed protocol for the isolation of pDCs from peripheral blood mononuclear cells (PBMCs).

Workflow Diagram:

Caption: Workflow for the isolation of human pDCs.

Protocol:

-

PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

pDC Enrichment: Enrich pDCs from the PBMC population using a pDC isolation kit based on negative magnetic selection.

-

Cell Purity: Assess the purity of the isolated pDCs by flow cytometry, staining for pDC markers (e.g., CD123+, BDCA-2/CD303+).

-

Cell Culture: Culture the isolated pDCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and IL-3.

In Vitro Cytokine Production Assay

This protocol details the measurement of cytokine production from immune cells following treatment with AJ2-series compounds and stimulation.

Protocol:

-

Cell Plating: Plate isolated immune cells (e.g., pDCs, monocytes) in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Compound Treatment: Pre-treat the cells with the desired concentrations of AJ2-30 or control compounds (e.g., 5 µM of AJ2-18) for 1-2 hours.

-

Stimulation: Stimulate the cells with a TLR agonist. For example:

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

Cytokine Measurement: Quantify the concentration of cytokines (e.g., IFN-α, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

B Cell Activation Assay

This protocol is for assessing the effect of AJ2-series compounds on B cell activation by measuring surface marker expression.

Protocol:

-

B Cell Isolation: Isolate primary human B cells from PBMCs using a B cell isolation kit.

-

Cell Plating: Plate the B cells in a 96-well plate.

-

Treatment and Stimulation: Treat the cells with AJ2-30 (e.g., 5 µM) and simultaneously stimulate with a TLR agonist such as R837 (TLR7) or CpG-B (TLR9).[3]

-

Incubation: Incubate for 24 hours.

-

Staining: Stain the cells with fluorescently labeled antibodies against B cell activation markers (e.g., CD69, CD80, CD86, MHC-II).[3]

-

Flow Cytometry: Analyze the expression of the activation markers on live cells using a flow cytometer.

Conclusion

The provided protocols offer a framework for the in vitro evaluation of AJ2-series compounds as SLC15A4 inhibitors. These assays are essential for characterizing their inhibitory effects on TLR signaling and downstream inflammatory responses in key immune cell populations. Researchers can adapt these methodologies to investigate other compounds within this class or to explore their effects on different cell types and signaling pathways.

References

Application Notes and Protocols for the Use of AJ2-30 (SLC15A4 Inhibitor) in Primary Human Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of AJ2-30, a potent and selective small molecule inhibitor of the Solute Carrier Family 15 Member 4 (SLC15A4). SLC15A4 is an endolysosomal transporter critically involved in innate immune signaling pathways. Pharmacological inhibition of SLC15A4 with AJ2-30 has been demonstrated to suppress inflammatory responses in various primary human immune cells, making it a valuable tool for research and a potential therapeutic target for autoimmune diseases.[1][2]

AJ2-30 functions by directly engaging SLC15A4, leading to the suppression of Toll-like receptor (TLR) 7, 8, and 9, as well as NOD1 and NOD2 signaling pathways.[1] This inhibition consequently blunts the downstream production of inflammatory cytokines and modulates immune cell activation.[1]

Mechanism of Action

AJ2-30 is a specific inhibitor of SLC15A4. Its mechanism of action involves the direct binding to SLC15A4, which is expressed in immune cells like plasmacytoid dendritic cells (pDCs), B cells, monocytes, and macrophages.[1][3] This interaction disrupts the normal function of SLC15A4, which is essential for the activation of endolysosomal TLRs (TLR7, TLR8, TLR9) and NOD-like receptors (NOD1, NOD2).[1] The inhibition of these pathways leads to a reduction in the production of key inflammatory cytokines such as Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[1][4]

Data Presentation

Table 1: Recommended Working Concentrations and Incubation Times for AJ2-30 in Primary Human Immune Cells

| Cell Type | Recommended Concentration | Incubation Time | Downstream Effect | Reference |

| Plasmacytoid Dendritic Cells (pDCs) | 5 µM | 24 hours | Inhibition of IFN-α production | [1] |

| Monocytes | 5 µM | 24 hours | Inhibition of TNF-α production | [1] |

| B Cells | 5 µM | 24 hours - 6 days | Inhibition of activation markers (CD69, CD80, CD86), cytokine production (IL-6, TNF-α), and IgG secretion | [1] |

| Macrophages | 5 µM | 24 hours | Inhibition of NOD1/2 signaling | [1] |

Table 2: Summary of AJ2-30 Effects on Cytokine Production in Primary Human Immune Cells

| Cell Type | Stimulant | Cytokine Measured | Effect of AJ2-30 (5 µM) | Reference |

| pDCs | CpG-A (TLR9 agonist) | IFN-α | Significant Inhibition | [1] |

| pDCs | R848 (TLR7/8 agonist) | IFN-α | Significant Inhibition | [1] |

| Monocytes | R848 (TLR7/8 agonist) | TNF-α | Significant Inhibition | [1] |

| B Cells | CpG-B (TLR9 agonist) | IL-6, TNF-α | Significant Inhibition | [1] |

| Macrophages | MDP (NOD2 agonist) | (Downstream signaling) | Significant Inhibition | [1] |

| Macrophages | TriDAP (NOD1 agonist) | (Downstream signaling) | Significant Inhibition | [1] |

Experimental Protocols

Protocol 1: Isolation of Primary Human Immune Cells from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol provides a general guideline for the isolation of various immune cell subsets. For detailed, step-by-step instructions, please refer to established cell isolation protocols.[5][6]

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ or EasySep™ Human cell isolation kits (e.g., for pDCs, Monocytes, B Cells)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Isolate specific immune cell subsets (pDCs, monocytes, B cells) from the PBMC fraction using negative or positive selection kits according to the manufacturer's instructions.

-

To generate macrophages, culture isolated monocytes with appropriate differentiation factors (e.g., M-CSF) for 5-7 days.

-

Resuspend isolated cells in complete RPMI-1640 medium and perform a cell count and viability assessment.

Protocol 2: Treatment of Primary Human Immune Cells with AJ2-30 and Stimulation

Materials:

-

AJ2-30 (resuspended in DMSO)

-

Appropriate cell culture plates (e.g., 96-well plates)

-

Stimulants: CpG-A, CpG-B, R848, MDP, TriDAP (refer to Table 2 for examples)

-

Complete RPMI-1640 medium

Procedure:

-

Seed the isolated primary immune cells in a 96-well plate at a density of 1 x 10^6 cells/mL.[4]

-

Prepare a working stock of AJ2-30 in complete medium. The final DMSO concentration should not exceed 0.1%.

-

Add AJ2-30 to the cells at the desired final concentration (e.g., 5 µM). An inactive control analog, such as AJ2-18, can be used as a negative control.[1]

-

Incubate the cells for 1-2 hours at 37°C, 5% CO2.

-

Add the appropriate stimulant to the wells to activate the desired signaling pathway.

-

Incubate the plate for the recommended time (e.g., 24 hours for cytokine analysis).[1]

Protocol 3: Analysis of Cytokine Production using ELISA

Materials:

-

ELISA kits for the cytokines of interest (e.g., human IFN-α, TNF-α, IL-6)

-

Plate reader

Procedure:

-

After the incubation period, centrifuge the cell culture plate and collect the supernatant.

-

Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the secreted cytokines.

-

Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.

Protocol 4: Assessment of B Cell Activation by Flow Cytometry

Materials:

-

Fluorochrome-conjugated antibodies against human CD19, CD69, CD80, and CD86

-

Flow cytometer

-

FACS buffer (PBS with 2% FBS)

Procedure:

-

Following treatment and stimulation, harvest the B cells and wash them with FACS buffer.

-

Stain the cells with the antibody cocktail for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the expression levels of the activation markers on the CD19+ B cell population.

Troubleshooting

-

Low Cell Viability: Ensure gentle handling of primary cells. Check the toxicity of the AJ2-30 batch and the final DMSO concentration. Studies have shown no evidence of toxicity for AJ2-30 in multiple primary immune cells at effective concentrations.[1]

-

High Variability between Donors: Primary human immune cells can exhibit significant donor-to-donor variability. It is recommended to use cells from multiple donors to ensure the reproducibility of the results.

-

Ineffective Inhibition: Confirm the activity of the AJ2-30 compound. Ensure proper stimulation of the cells. Titrate the concentration of AJ2-30 to determine the optimal inhibitory concentration for your specific experimental setup.

Conclusion

AJ2-30 is a valuable chemical probe for studying the role of SLC15A4 in innate immunity. These application notes provide a framework for its use in primary human immune cells. By following these protocols, researchers can effectively investigate the anti-inflammatory properties of SLC15A4 inhibition and explore its potential as a therapeutic strategy for immune-mediated diseases.

References

- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2021174023A1 - Small molecule inhibitors of scl15a4 with anti-inflammatory activity - Google Patents [patents.google.com]

- 4. biorxiv.org [biorxiv.org]

- 5. A protocol for isolation of primary human immune cells from the liver and mesenteric white adipose tissue biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A protocol for isolation of primary human immune cells from the liver and mesenteric white adipose tissue biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AJ2-71 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of AJ2-71, a potent inhibitor of the solute carrier family 15 member 4 (SLC15A4), in mouse models of inflammation. The provided protocols are based on published studies involving the closely related compound AJ2-30, which shares a similar structure and mechanism of action.

Mechanism of Action

This compound is an inhibitor of SLC15A4, an endolysosome-resident transporter crucial for the signaling of Toll-like receptors (TLRs) 7, 8, and 9. By inhibiting SLC15A4, this compound disrupts downstream signaling pathways, including the mTOR pathway, leading to the suppression of pro-inflammatory cytokine production.[1] This makes it a promising candidate for the therapeutic intervention in autoimmune and inflammatory diseases.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of the closely related SLC15A4 inhibitor, AJ2-30, in a mouse model of TLR9-induced inflammation. While this data is for AJ2-30, it provides a strong indication of the expected activity for this compound.

| Compound | Dosage | Administration Route | Mouse Strain | Challenge | Timepoint | Key Findings | Reference |

| AJ2-30 | 50 mg/kg (mpk) | Intraperitoneal (i.p.) | C57BL/6 | CpG-A complexed with DOTAP (2 µ g/mouse , i.v.) | 6 hours | Reduced proinflammatory cytokine levels in plasma. | [1] |

| AJ2-30 | 50 mg/kg (mpk) | Intraperitoneal (i.p.) | C57BL/6 | CpG-A complexed with DOTAP (2 µ g/mouse , i.v.) | 2 hours | Inhibited mTOR signaling in splenic pDCs (reduced p-mTOR and p-4EBP1 levels). | [1] |

Experimental Protocols

In Vivo Model of TLR9-Induced Inflammation

This protocol describes the induction of a systemic inflammatory response in mice using a TLR9 agonist and the assessment of the anti-inflammatory effects of an SLC15A4 inhibitor.

Materials:

-

This compound (or a closely related analog like AJ2-30)

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

-

TLR9 agonist: CpG-A complexed with DOTAP

-

C57BL/6 mice (age and gender-matched)

-

Sterile syringes and needles for injection

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

ELISA kits for cytokine measurement (e.g., IFN-α, TNF-α)

-

Flow cytometer and relevant antibodies (for signaling pathway analysis)

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, dilute the stock solution to the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse with a 200 µL injection volume) using the recommended vehicle. Ensure the final solution is clear and homogenous.[2] A recommended vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

-

Animal Dosing:

-

Acclimate C57BL/6 mice for at least one week before the experiment.

-

Randomly assign mice to treatment groups (e.g., Vehicle control, this compound).

-

Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

-

Inflammatory Challenge:

-

Shortly after compound administration, challenge the mice with the TLR9 ligand CpG-A complexed with DOTAP (e.g., 2 µg per mouse) via tail vein injection.

-

-

Sample Collection and Analysis:

-

For Cytokine Analysis (6-hour timepoint):

-

At 6 hours post-challenge, collect blood via cardiac puncture or another approved method into EDTA-coated tubes.

-

Centrifuge the blood to separate plasma.

-

Measure the levels of proinflammatory cytokines (e.g., IFN-α, TNF-α) in the plasma using ELISA kits according to the manufacturer's instructions.

-

-

For Signaling Pathway Analysis (2-hour timepoint):

-

At 2 hours post-challenge, euthanize the mice and isolate the spleens.

-

Prepare a single-cell suspension of splenocytes.

-

Enrich for CD11c+ cells.

-

Perform intracellular staining for phosphorylated mTOR (p-mTOR) and phosphorylated 4E-BP1 (p-4EBP1) in plasmacytoid dendritic cells (pDCs), identified as B220+, CD11c mid.

-

Analyze the stained cells by flow cytometry.

-

-

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits SLC15A4, disrupting TLR9-mediated activation of mTORC1 and subsequent pro-inflammatory cytokine production.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for evaluating the in vivo efficacy of this compound in a mouse model of TLR9-induced inflammation.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate AJ2-71 Activity

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the biological activity of AJ2-71 and related compounds, which are potent inhibitors of the solute carrier family 15 member 4 (SLC15A4). The primary mechanism of action for this class of compounds is the suppression of inflammatory signaling pathways mediated by Toll-like receptors (TLRs) and nucleotide-binding oligomerization domain-containing (NOD-like) receptors. The following protocols are designed to quantify the inhibitory effects of this compound on various immune cell functions.

Overview of this compound and its Target: SLC15A4

This compound is a small molecule inhibitor targeting SLC15A4, a proton-coupled amino acid transporter predominantly expressed in immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[1] SLC15A4 is crucial for the activation of endolysosomal nucleic acid-sensing TLRs (TLR7, TLR8, and TLR9) and cytoplasmic NOD-like receptors (NOD1 and NOD2).[2] By inhibiting SLC15A4, compounds like AJ2-30 (a structurally related and well-characterized analog) can effectively block the production of pro-inflammatory cytokines, including type I interferons (IFN-α) and tumor necrosis factor-alpha (TNF-α), making them promising candidates for the treatment of autoimmune and inflammatory diseases.[2]

Quantitative Data Summary

The inhibitory activity of this compound series compounds can be quantified using various cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the representative compound AJ2-30.

| Assay | Cell Type | Stimulus | Readout | IC50 (µM) | Reference |

| IFN-α Suppression | Human pDCs | CpG-A | IFN-α ELISA | 1.8 | |

| MDP Transport Inhibition | HEK293T cells | MDP | Reporter Gene | 2.6 |

Signaling Pathway Modulated by this compound

The following diagram illustrates the signaling pathway inhibited by this compound.

References

Application Notes and Protocols for AJ2-71 in TLR7/9 Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AJ2-71 is a potent and selective small molecule inhibitor of the Solute Carrier Family 15 Member 4 (SLC15A4), a transporter protein residing in the endolysosomal compartment. SLC15A4 is critically involved in the signaling pathways of Toll-like receptors 7 (TLR7) and 9 (TLR9), which are key sensors of single-stranded RNA and unmethylated CpG DNA, respectively. Dysregulation of TLR7 and TLR9 signaling is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE). This compound, by targeting SLC15A4, offers a valuable tool for investigating the role of TLR7/9-mediated signaling in immunity and disease. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo research. While specific quantitative data for this compound is limited in publicly available literature, the information presented here is substantially based on its close and well-characterized analog, AJ2-30, which shares a similar core structure and mechanism of action.

Mechanism of Action

This compound functions as an inhibitor of SLC15A4, which plays a crucial role in the activation of downstream signaling cascades following TLR7 and TLR9 stimulation. The proposed mechanism of action involves the disruption of a critical signaling hub orchestrated by SLC15A4 in the endolysosome.

-

Inhibition of Downstream Signaling: Pharmacological inhibition of SLC15A4 by compounds like this compound has been shown to suppress the activation of key transcription factors, including Interferon Regulatory Factor 5 (IRF5) and IRF7.[1][2] This leads to a significant reduction in the production of pro-inflammatory cytokines such as type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.[1][2][3]

-

mTOR Pathway Involvement: The inhibitory effect of SLC15A4 blockade is linked to the suppression of the mTOR signaling pathway, which is essential for the expression of type I IFNs and other pro-inflammatory cytokines in response to TLR7/9 activation.[1][2]

-

No Impact on Proximal TLR Signaling: Notably, inhibition of SLC15A4 does not appear to affect the initial proximal signaling events of the TLR7/8 pathway, such as the activation of IRAK1, IKKα/β, and IκBα.[1][2]

Below is a diagram illustrating the proposed signaling pathway and the point of intervention by this compound.

Caption: TLR7/9 signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize the quantitative data for the SLC15A4 inhibitor AJ2-30, a close analog of this compound. This data provides an expected range of potency for this compound.

Table 1: In Vitro Potency of AJ2-30

| Assay | Cell Type | Stimulus | Readout | IC50 (µM) | Reference |

| IFN-α Suppression | Human pDCs | CpG-A | IFN-α | 1.8 | [2] |

| MDP Transport Inhibition | A549 NF-κB Reporter | MDP | NF-κB Activation | 2.6 | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on studies using the related compound AJ2-30 and can be adapted for use with this compound.

Protocol 1: In Vitro Inhibition of TLR9-Induced IFN-α Production in Human Plasmacytoid Dendritic Cells (pDCs)

This protocol details the procedure to assess the inhibitory effect of this compound on TLR9-mediated IFN-α production in primary human pDCs.

Caption: Experimental workflow for assessing this compound's inhibition of IFN-α.

Materials:

-

This compound (and inactive control, e.g., AJ2-18, if available)

-

Dimethyl sulfoxide (DMSO)

-

Human peripheral blood mononuclear cells (PBMCs)

-

pDC isolation kit (e.g., magnetic-activated cell sorting)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin

-